molecular formula C7H14N2O2 B11819943 N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

Katalognummer: B11819943
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: MHCCEHOHBXVCNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a methoxy group and a carboximidamide group. This compound is used in various research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime.

Industrial Production Methods

Industrial production methods for N’-hydroxy-1-methoxycyclopentane-1-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-hydroxy-1-methoxycyclohexane-1-carboximidamide
  • N’-hydroxy-1-methoxycyclobutane-1-carboximidamide
  • N’-hydroxy-1-methoxycycloheptane-1-carboximidamide

Uniqueness

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is unique due to its specific ring size and substitution pattern. The presence of the methoxy group and the carboximidamide group on the cyclopentane ring imparts distinct chemical and biological properties that differentiate it from similar compounds .

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

InChI

InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9)

InChI-Schlüssel

MHCCEHOHBXVCNQ-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCCC1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.